molecular formula C24H28N6S2 B11031283 4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate

4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate

Cat. No.: B11031283
M. Wt: 464.7 g/mol
InChI Key: WTRSGHGHXFOBGR-UHFFFAOYSA-N
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Description

4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups and a piperidine carbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The amino groups in the triazine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted triazine derivatives.

Scientific Research Applications

4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate is unique due to its combination of a triazine ring with amino groups and a piperidine carbodithioate moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C24H28N6S2

Molecular Weight

464.7 g/mol

IUPAC Name

[4,6-bis(3-methylanilino)-1,3,5-triazin-2-yl] 4-methylpiperidine-1-carbodithioate

InChI

InChI=1S/C24H28N6S2/c1-16-10-12-30(13-11-16)24(31)32-23-28-21(25-19-8-4-6-17(2)14-19)27-22(29-23)26-20-9-5-7-18(3)15-20/h4-9,14-16H,10-13H2,1-3H3,(H2,25,26,27,28,29)

InChI Key

WTRSGHGHXFOBGR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)SC2=NC(=NC(=N2)NC3=CC=CC(=C3)C)NC4=CC=CC(=C4)C

Origin of Product

United States

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